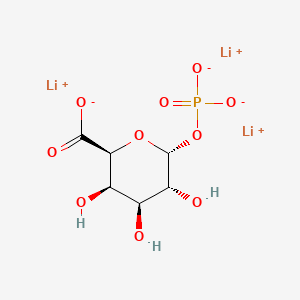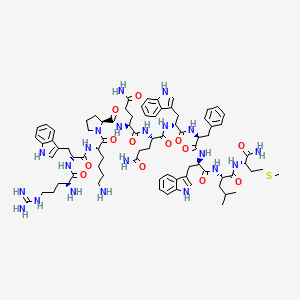![molecular formula C8H9ClN2O2 B561326 7-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride CAS No. 105202-20-8](/img/structure/B561326.png)
7-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride is a heterocyclic compound that features an oxazine ring fused with a benzene ring. This compound is of significant interest due to its diverse applications in medicinal chemistry and its potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride typically involves the selective transfer hydrogenation of functionalized nitroarene using a cobalt oxide-based nanocatalyst and formic acid as a hydrogen source . Another method involves the regioselective synthesis using copper sulfate and copper turnings .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
7-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to convert nitro groups to amino groups.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Uses reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Often employs halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce various amino derivatives .
Scientific Research Applications
7-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate biological pathways related to inflammation and bacterial growth . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-2-methyl-2H-benzo[1,4]oxazin-3(4H)-one hydrochloride
- 7-Amino-4-phenethyl-2H-benzo[1,4]oxazin-3(4H)-one
- 6-Amino-4-benzyl-2H-benzo[1,4]oxazin-3(4H)-one
Uniqueness
7-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride is unique due to its specific substitution pattern and the presence of an amino group at the 7-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
7-amino-4H-1,4-benzoxazin-3-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2.ClH/c9-5-1-2-6-7(3-5)12-4-8(11)10-6;/h1-3H,4,9H2,(H,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFVQOXMVRDWNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=C(C=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methoxy-2-methylbenzo[d]thiazol-5-amine](/img/structure/B561250.png)

![(10R,13S)-10,13-Dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dithiolan]-17(2H)-one](/img/structure/B561255.png)
![(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol](/img/structure/B561256.png)



![[8-(3-chloro-2-hydroxypropoxy)-3,4-dihydro-2H-chromen-3-yl]oxy-hydroxy-oxoazanium](/img/structure/B561266.png)
